3-amino-N-butyl-4-methylbenzenesulfonamide
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Overview
Description
Preparation Methods
. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-amino-N-butyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzene derivatives .
Scientific Research Applications
3-amino-N-butyl-4-methylbenzenesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-amino-N-butyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The amino group at the 3-position and the sulfonamide group play crucial roles in its biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-amino-N-butyl-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:
3-amino-N-methylbenzenesulfonamide: This compound has a similar structure but with a methyl group instead of a butyl group.
3-amino-N-butyl-4-methoxybenzenesulfonamide: This compound has a methoxy group at the 4-position instead of a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
3-amino-N-butyl-4-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its antimicrobial and anticancer properties, synthesis methods, mechanisms of action, and comparative studies with similar compounds.
- IUPAC Name : this compound
- Molecular Formula : C11H18N2O2S
- Molecular Weight : 242.34 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Methicillin-resistant Staphylococcus aureus | 0.23 mg/mL | 0.47 mg/mL |
Escherichia coli | 0.47 mg/mL | 0.94 mg/mL |
Pseudomonas aeruginosa | 0.23 mg/mL | 0.47 mg/mL |
The compound's mechanism of action involves the inhibition of bacterial cell wall synthesis, particularly through interactions with the MurB enzyme in E. coli, which is crucial for peptidoglycan biosynthesis .
Anticancer Properties
Studies have shown that this compound possesses anticancer activity, particularly against prostate cancer cell lines such as LNCaP. In vitro experiments revealed that treatment with this compound resulted in a significant reduction in cell proliferation.
- Treatment Concentrations :
- 10 µM and 100 µM concentrations were tested.
- At 100 µM, a marked decrease in cell proliferation was observed by day 8 of treatment.
The compound's antiandrogenic activity was noted to be higher than that of traditional treatments for benign prostatic hyperplasia and prostate carcinoma, suggesting potential as a therapeutic agent in managing these conditions .
The biological activity of this compound is attributed to its functional groups:
- The amino group at the 3-position facilitates interactions with various enzymes and receptors.
- The sulfonamide group enhances binding affinity to target biomolecules.
These interactions can lead to inhibition of critical biological pathways involved in microbial growth and cancer cell proliferation .
Comparative Studies
When compared to similar compounds such as 3-amino-N-methylbenzenesulfonamide and other sulfonamide derivatives, this compound shows unique properties due to its specific functional groups.
Compound | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antimicrobial, anticancer |
3-amino-N-methylbenzenesulfonamide | Structure | Limited antimicrobial activity |
3-amino-N-butyl-4-methoxybenzenesulfonamide | Structure | Enhanced lipophilicity, potential for better membrane penetration |
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Prostate Cancer Treatment : A study involving LNCaP cells demonstrated significant inhibition of androgen-dependent growth when treated with varying concentrations of the compound.
- Antimicrobial Efficacy : Clinical isolates from patients with resistant infections were treated with this compound, showing promising results against multidrug-resistant strains.
Properties
IUPAC Name |
3-amino-N-butyl-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-3-4-7-13-16(14,15)10-6-5-9(2)11(12)8-10/h5-6,8,13H,3-4,7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROLIXCWOLRQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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